
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a pyrrolidine ring and a dimethyl(oxo)-l6-sulfanylidene group, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions . The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is typically carried out in an organic solvent like dichloromethane or DMF.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the efficient synthesis of the pyrrolidine ring and subsequent functionalization steps . The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
科学的研究の応用
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
The uniqueness of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide lies in its distinct chemical structure, which includes a dimethyl(oxo)-l6-sulfanylidene group. This unique structure contributes to its specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C7H14N2O2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
(2S)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChIキー |
SWVURHALGJEQHR-LURJTMIESA-N |
異性体SMILES |
CS(=NC(=O)[C@@H]1CCCN1)(=O)C |
正規SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


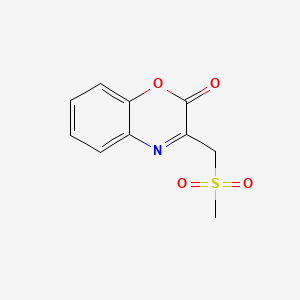
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
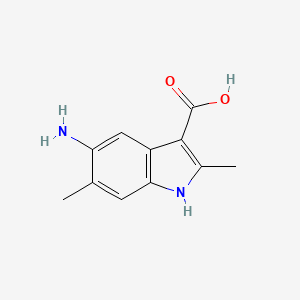
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
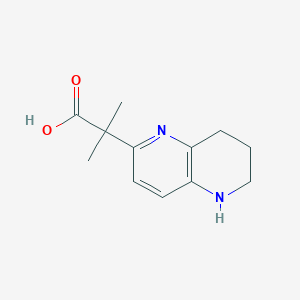
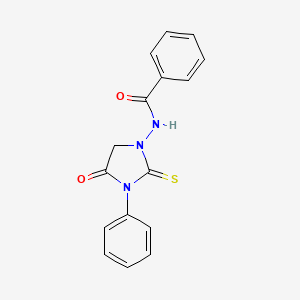
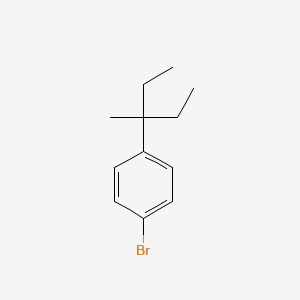

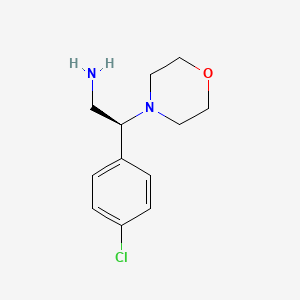
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)



